molecular formula C19H24O4 B042621 Gibberellin A9 CAS No. 427-77-0

Gibberellin A9

Cat. No. B042621
CAS RN: 427-77-0
M. Wt: 316.4 g/mol
InChI Key: MHVYWTXXZIFXDT-YGNOGLJPSA-N
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Description

Gibberellin A9 is a naturally occurring gibberellin identified in various plants and microorganisms. It plays a crucial role in plant growth and development, influencing processes such as stem elongation, seed germination, and flowering.

Synthesis Analysis

The synthesis of Gibberellin A9 and its derivatives has been extensively studied. For instance, the synthesis of 2,3-(3H)-Gibberellin A9 with a specific activity of 47 Ci mmole−1 involves the conversion of △2,3GA9 methyl ester epoxide to (3H)-GA9 methyl ester epoxide using carrier-free tritium gas, which is then de-epoxidized and hydrolyzed to yield (3H)-GA9 (Yokota, Reeve, & Crozier, 1976).

Molecular Structure Analysis

The molecular structure of Gibberellin A9 has been elucidated through various techniques, including gas chromatography-mass spectrometry. It has been identified in extracts of Norway spruce, confirming its presence and structure in plant species (Odén, Andersson, & Gref, 1982).

Chemical Reactions and Properties

Gibberellin A9 undergoes several biochemical transformations within plant and microbial systems. For example, it can be metabolized by chloroplast sonicates from pea seedlings into various derivatives, showcasing its dynamic role in plant biochemistry (Railton, 1977).

Physical Properties Analysis

The physical properties of Gibberellin A9, such as solubility, stability, and its behavior under different environmental conditions, are crucial for understanding its role in plant physiology. However, specific studies focusing on these aspects are limited and often embedded within broader research on gibberellins.

Chemical Properties Analysis

Gibberellin A9's chemical properties, including its reactivity and interactions with other molecules in the plant system, are fundamental to its role as a plant hormone. Its biosynthesis and metabolic pathways have been studied, revealing insights into its production and regulation within plants and microbes (Nett et al., 2017).

Scientific Research Applications

  • GA9 in Plant Analysis and Identification:

    • GA9 glucosyl ester is useful for identifying and studying the elemental composition of GA conjugates in Sitka spruce shoots (Moritz, 1992).
    • It has been identified as a compound in Norway spruce extracts using combined gas chromatography-mass spectrometry and active fraction detection (Odén et al., 1982).
  • Role in Plant Growth:

    • GA9 is known to promote stem elongation, epicotyl growth, and seedling elongation in various plants, contributing significantly to their developmental processes (Wittwer & Bukovac, 1962).
    • It has been shown to significantly stimulate the hypocotyl growth of Chinese cabbage seedlings at very low concentrations (Sassa et al., 1994).
  • Biochemical and Molecular Insights:

    • GA9 is involved in gene regulation in plants by binding to nuclear receptors and promoting degradation of DELLA proteins, integral to the growth and development of plants (Murase et al., 2008).
    • It's also crucial for female flower development in cucumber, indicating its role in reproductive processes (Pimenta Lange & Lange, 2016).
  • Analytical and Methodological Applications:

    • GA9 can be quantified in plant extracts using various methods including gas chromatography-mass spectrometry, radioimmunoassay, and bioassay (Odén et al., 1987).
    • The synthesis and study of labeled GA9 provide insights into its metabolism and interaction with other biological molecules (Yokota et al., 1976).

Safety And Hazards

Gibberellin A9 is believed to be non-hazardous. However, it is recommended to avoid inhalation, and contact with eyes, skin, and clothing. Avoid repeated or prolonged exposure7.


properties

IUPAC Name

(1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h11-14H,1,3-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVYWTXXZIFXDT-YGNOGLJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gibberellin A9

CAS RN

427-77-0
Record name Gibberellin A9
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=427-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gibberellin A9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GIBBERELLIN A9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWC5WIK98K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
399
Citations
H Kawaide, T Sassa - Bioscience, biotechnology, and biochemistry, 1993 - Taylor & Francis
Gibberellin A 1 (GA 1 ), which was identified as the major GA from the GA-producing fungus Phaeosphaeria sp. L487, was accumulated in the culture with a maltose-yeast extract …
Number of citations: 52 www.tandfonline.com
GV Hoad, BO Phinney, VM Sponsel, J Macmillan - Phytochemistry, 1981 - Elsevier
C 2 - and C 3 -derivatives of GA 4 and GA 9 were tested for biological activity in a range of plant assays. The activity of most of these derivatives was equal to, or less than, that of the …
Number of citations: 33 www.sciencedirect.com
T Yokota, DR Reeve, A Crozier - Agricultural and Biological …, 1976 - jstage.jst.go.jp
The synthesis of 2, 3-(3H)-gibberellin A9 (GA9) with a specific activity of 47 Ci mmole-1 is described.‡™ 2, 3GA9 methyl ester epoxide was converted to (3H)-GA9 methyl ester epoxide …
Number of citations: 17 www.jstage.jst.go.jp
MJ Pimenta Lange, T Lange - Development, 2016 - journals.biologists.com
Gibberellins (GAs) are hormones that control many aspects of plant development, including flowering. It is well known that stamen is the source of GAs that regulate male and bisexual …
Number of citations: 36 journals.biologists.com
BE Cross, RHB Galt, JR Hanson - Tetrahedron, 1962 - Elsevier
Ho*: WE Page 1 Tetrahedron, 1962, Vol. 18. pp. 451 to 459. Pcrgamon Prcsa Ltd. Printed in Nortlum Ireland NEW METABOLITES OF GIBBERELLA FUJIKUROI-I GIBBERELLIN A, AND …
Number of citations: 72 www.sciencedirect.com
T Sassa, K Suzuki - Agricultural and biological chemistry, 1990 - Taylor & Francis
(Gibberellafujikuroi and Sphaceloma manihoticola2l). This suggested the possibility of the formation of GA4 from GAg by its fungal 3 [3-hydroxylation. The metabolic route from GAg to …
Number of citations: 10 www.tandfonline.com
Y Zhang, P Su, X Wu, J Zhou, Y Zhao, T Hu, Y Tong… - Planta, 2019 - Springer
Main conclusion A novel GA13-oxidase ofTripterygium wilfordii, TwGA13ox, is a 2-oxoglutarate-dependent dioxygenase. It specifically catalyzes the conversion of GA 9 to GA 20 , but …
Number of citations: 12 link.springer.com
R Lorenzi, R Horgan, JK Heald - Phytochemistry, 1976 - Elsevier
A polar gibberellin-like substance present in needles of Picea sitchensis was identified as GA 9 -β-d-glucosyl ester on the basis of enzymatic hydrolysis and identification of the …
Number of citations: 50 www.sciencedirect.com
DM Reid, MS Tuing, RC Durley, ID Railton - Planta, 1972 - Springer
Irradiation of homogenates of etiolated barley leaves with red light resulted in an increase in the levels of gibberellin (GA)-like substances as compared to dark controls. When …
Number of citations: 42 link.springer.com
R MENHENETT - Journal of Experimental Botany, 1980 - academic.oup.com
Interactions between three growth retardants and gibberellin A 9 (GA 9 ) in Chrysanthemum morifolium Ramat. cv. Bright Golden Anne grown in short days have revealed that the …
Number of citations: 21 academic.oup.com

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